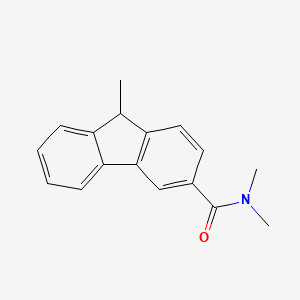

N,N,9-trimethyl-9H-fluorene-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N,N,9-trimethyl-9H-fluorene-3-carboxamide |

InChI |

InChI=1S/C17H17NO/c1-11-13-6-4-5-7-15(13)16-10-12(8-9-14(11)16)17(19)18(2)3/h4-11H,1-3H3 |

InChI Key |

PUWXQEUHFMDYTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)C(=O)N(C)C)C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n,9 Trimethyl 9h Fluorene 3 Carboxamide

Direct Amidation Approaches to Fluorene-3-carboxylic Acid Derivatives

The most straightforward route to N,N,9-trimethyl-9H-fluorene-3-carboxamide involves the direct amidation of 9-methyl-9H-fluorene-3-carboxylic acid with dimethylamine (B145610). This transformation necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Coupling Reagent-Mediated Amide Bond Formation

A variety of coupling reagents have been developed to promote the formation of amide bonds by converting the carboxylic acid into a more reactive intermediate. Common coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization nih.govpeptide.comuni-kiel.de. Other effective reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) peptide.commdpi.com.

The general mechanism for carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The addition of HOBt can intercept the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and reacts efficiently with the amine nih.govpeptide.com.

| Coupling Reagent | Common Additives | Typical Solvents | General Reaction Temperature |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole), DMAP (4-dimethylaminopyridine) | DCM (Dichloromethane), DMF (Dimethylformamide), Acetonitrile | 0 °C to Room Temperature |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF (Tetrahydrofuran) | 0 °C to Room Temperature |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), Triethylamine | DMF, Acetonitrile | Room Temperature |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF, Acetonitrile | 0 °C to Room Temperature |

Solvent and Temperature Optimization for Yield and Selectivity

The choice of solvent and reaction temperature is critical for maximizing the yield and purity of the desired amide. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly employed for amidation reactions as they effectively dissolve the reactants and intermediates without interfering with the reaction google.com.

The reaction temperature is typically maintained between 0 °C and room temperature to control the reaction rate and minimize potential side reactions, such as the formation of N-acylurea byproducts in carbodiimide-mediated couplings uni-kiel.de. Enzymatic methods, for instance using Candida antarctica lipase B (CALB), offer a greener alternative and can proceed at temperatures around 60 °C in solvents like cyclopentyl methyl ether (CPME) nih.gov. Optimization of these parameters is crucial for achieving high conversion and selectivity in the synthesis of this compound.

N-Methylation Strategies for Tertiary Amide Synthesis

An alternative synthetic route involves the initial synthesis of a secondary amide, N,9-dimethyl-9H-fluorene-3-carboxamide, followed by N-methylation to yield the final tertiary amide. This two-step approach can be advantageous if the direct amidation with dimethylamine proves to be inefficient.

Alkylation Reagents and Reaction Conditions

Traditional methods for N-methylation of secondary amides often employ hazardous and toxic reagents such as methyl iodide or dimethyl sulfate in the presence of a strong base. However, recent advancements have led to the development of safer and more selective methylating agents.

Tetramethylammonium fluoride (TMAF) has been identified as an effective and selective methylating agent for a variety of amides. Optimal conditions typically involve using TMAF in a solvent like toluene at elevated temperatures, for example, 100°C organic-chemistry.org. Another efficient and non-toxic solid methylating agent is phenyl trimethylammonium iodide (PhMe3NI), which can achieve monoselective N-methylation of amides in the presence of a mild base such as cesium carbonate in toluene at reflux temperatures acs.orgacs.orgorganic-chemistry.orgresearchgate.net.

| Alkylation Reagent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Methyl Iodide (CH3I) | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | DMF, THF | Room Temperature to 60 °C |

| Dimethyl Sulfate ((CH3)2SO4) | Potassium Carbonate (K2CO3), Sodium Hydroxide (B78521) (NaOH) | Acetone, Dichloromethane | Room Temperature |

| Tetramethylammonium Fluoride (TMAF) | - | Toluene | 100 °C |

| Phenyl Trimethylammonium Iodide (PhMe3NI) | Cesium Carbonate (Cs2CO3) | Toluene | Reflux |

Selective N-Methylation Techniques

Achieving selective N-methylation over potential O-methylation of the amide can be challenging. The choice of the methylating agent and reaction conditions plays a crucial role in directing the selectivity. Methods utilizing reagents like (chloromethyl)dimethylchlorosilane in a two-step, one-pot procedure have been shown to selectively produce N-methylated amides scientificupdate.com. This method proceeds through a cyclic pentacoordinate silicon intermediate that undergoes a Chapman-type rearrangement to yield the N-methylated product upon treatment with a fluoride source like cesium fluoride scientificupdate.com. Such selective techniques are valuable for ensuring the desired regioselectivity in the final methylation step towards this compound.

Cascade and Multicomponent Reactions Incorporating Fluorene-Carboxamide Units

More advanced and atom-economical approaches to synthesize fluorene-carboxamide derivatives involve cascade and multicomponent reactions. These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, often with high efficiency.

A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling of 2,2-diarylacetamides to form fluorene-9-carboxamides rsc.orgnih.gov. This method offers a direct route to the fluorene-9-carboxamide core from non-biaryl precursors under mild reaction conditions rsc.org.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are also powerful tools for generating molecular diversity beilstein-journals.org. Isocyanide-based multicomponent reactions (IMCRs) have been employed to synthesize a variety of fluorene (B118485) and fluorenone derivatives thieme-connect.comresearchgate.netrug.nl. For instance, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially be adapted to construct the this compound skeleton in a convergent manner. While specific examples for the direct synthesis of the target molecule via these advanced methods are not explicitly detailed in the literature, the principles of these reactions provide a framework for designing novel and efficient synthetic routes.

Boron Trifluoride Catalyzed Reactions in Fluorene Derivatization

Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis, valued for its ability to promote a variety of chemical transformations under relatively mild conditions. In the context of fluorene derivatization, BF₃·OEt₂ can be instrumental, particularly in electrophilic substitution reactions and in the activation of carbonyl groups for subsequent nucleophilic attack.

One of the primary applications of BF₃·OEt₂ in the synthesis of fluorene derivatives is in facilitating Friedel-Crafts reactions. For the synthesis of a precursor to this compound, a Friedel-Crafts acylation can be employed to introduce a carbonyl group at the C3 position of the fluorene nucleus. The reaction of fluorene with an acylating agent, such as acetyl chloride, in the presence of BF₃·OEt₂ can lead to the formation of 3-acetyl-9H-fluorene. The catalytic cycle involves the coordination of the Lewis acidic boron trifluoride to the acylating agent, thereby increasing its electrophilicity and promoting the attack by the electron-rich fluorene ring.

Furthermore, BF₃·OEt₂ is an effective catalyst for the esterification of carboxylic acids. researchgate.net While not directly forming the amide, this methodology can be used to protect the carboxylic acid functionality or to activate it for further transformations. For instance, the conversion of 9-methyl-9H-fluorene-3-carboxylic acid to its methyl ester can be efficiently achieved using methanol in the presence of a catalytic amount of BF₃·OEt₂. This ester could then be a substrate for aminolysis to form the desired amide.

Table 1: Illustrative Boron Trifluoride Catalyzed Reactions in Fluorene Synthesis

| Reactant(s) | Reagent(s) | Catalyst | Product | Reference |

|---|---|---|---|---|

| Fluorene, Acetyl Chloride | - | BF₃·OEt₂ | 3-Acetyl-9H-fluorene | General Friedel-Crafts Acylation |

| 9-methyl-9H-fluorene-3-carboxylic acid, Methanol | - | BF₃·OEt₂ | Methyl 9-methyl-9H-fluorene-3-carboxylate | researchgate.net |

| 9-(phenylethynyl)-9H-fluoren-9-ol, 2-aminobenzamide | - | BF₃·OEt₂ | Functionalized 9-fluorene-9-ylidene appended quinazolin-4-one | nih.govacs.org |

Palladium-Catalyzed N-Arylation and Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, palladium catalysis can be particularly advantageous for the final amide bond formation step, providing an alternative to traditional coupling reagents.

While direct palladium-catalyzed amidation of a carboxylic acid is not the standard approach, a related transformation, the palladium-catalyzed carbonylation of an aryl halide followed by trapping with an amine, is a well-established method. In a hypothetical synthetic route, if a 3-halo-9-methyl-9H-fluorene were available, it could undergo a palladium-catalyzed aminocarbonylation reaction. This process would involve the reaction of the aryl halide with carbon monoxide and dimethylamine in the presence of a palladium catalyst and a suitable ligand to directly yield this compound.

More commonly, palladium catalysis is employed in N-arylation reactions, such as the Buchwald-Hartwig amination. While this reaction typically forms an aryl-nitrogen bond from an aryl halide and an amine, variations of this methodology can be adapted for amide synthesis. For instance, the coupling of an aryl halide with an amide can be achieved under specific palladium-catalyzed conditions.

The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields and to avoid side reactions.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Amide Synthesis

| Aryl Halide | Amine/Amide Source | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 3-Bromo-9-methyl-9H-fluorene | Dimethylamine, CO | Pd(OAc)₂ / Xantphos | This compound | General Aminocarbonylation |

| 3-Bromo-9-methyl-9H-fluorene | N,N-Dimethylformamide (as amide source) | PdCl₂(dppf) | This compound | Analogous C-H amidation |

Chemo- and Regioselectivity in Fluorene Carboxamide Synthesis

The control of chemo- and regioselectivity is a critical aspect of the synthesis of substituted fluorene derivatives. The fluorene ring system is susceptible to electrophilic aromatic substitution, and the position of substitution is directed by the electronic properties of the existing substituents and the inherent reactivity of the fluorene nucleus.

The fluorene molecule is generally more reactive towards electrophiles than benzene (B151609), with the positions of greatest electron density being C2 and C7. quora.com Therefore, direct electrophilic substitution on the unsubstituted fluorene ring typically leads to a mixture of 2- and 2,7-disubstituted products. To achieve substitution at the C3 position, as required for the synthesis of this compound, a strategic approach is necessary.

One strategy involves the use of a directing group. For instance, if a substituent that directs incoming electrophiles to the meta position is present at C2, it could favor substitution at C3. However, a more common approach is to utilize a starting material that already possesses the desired substitution pattern or to employ a multi-step sequence that allows for the regioselective introduction of the carboxyl group. For example, a synthetic route starting from a precursor with a functional group at the 3-position that can be converted to a carboxylic acid would bypass the regioselectivity issue of direct electrophilic substitution on fluorene.

Chemoselectivity becomes important in the later stages of the synthesis. For instance, during the methylation of the C9 position of 9H-fluorene-3-carboxylic acid, it is crucial to use a methylating agent and reaction conditions that selectively alkylate the acidic C-H bond at C9 without reacting with the carboxylic acid group. The use of a base to deprotonate the C9 position, followed by the addition of a methylating agent like methyl iodide, is a standard method to ensure this selectivity.

Furthermore, during the final amidation step, the reaction must be selective for the formation of the amide bond without affecting other potentially reactive sites in the molecule. The use of specific amide coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, can ensure high chemoselectivity.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves considerations such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

In the context of palladium-catalyzed reactions, green chemistry focuses on the use of highly efficient catalysts to minimize the amount of precious metal required. fastercapital.com The development of recyclable catalysts and the use of aqueous reaction media are also key areas of research. nih.gov For the amide bond formation step, enzymatic methods using lipases in greener solvents like cyclopentyl methyl ether offer a sustainable alternative to traditional coupling agents, which often generate significant amounts of waste. nih.gov

The choice of solvents is a critical aspect of green chemistry. Traditional solvents such as DMF and NMP, which are commonly used in amide synthesis, are facing increasing scrutiny due to their toxicity. bohrium.com The exploration of biomass-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone (GVL), or even water, as reaction media for amide bond formation is a promising green alternative. acs.orgnsf.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of N,n,9 Trimethyl 9h Fluorene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N,N,9-trimethyl-9H-fluorene-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the connectivity and substitution pattern of the molecule.

The ¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. The chemical shifts are influenced by the electron density around the nuclei and the magnetic anisotropy of the aromatic fluorene (B118485) system. While specific experimental data for this exact compound is not widely published, a detailed prediction of the chemical shifts can be made based on data from closely related fluorene derivatives and standard chemical shift tables. nist.govlibretexts.orgchemicalbook.comchemicalbook.comwisc.edu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C9 position, the C9-methyl group, and the two N-methyl groups of the carboxamide function. The aromatic region (typically 7.0-8.0 ppm) would display a complex pattern of doublets and triplets corresponding to the seven protons on the fluorene backbone. The H4 proton is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxamide group. The methine proton at C9, coupled to the C9-methyl protons, would appear as a quartet, while the C9-methyl group would be a doublet. nist.govchemicalbook.com Due to restricted rotation around the amide C-N bond at room temperature, the two N-methyl groups are chemically non-equivalent and would likely appear as two distinct singlets.

The ¹³C NMR spectrum provides information on all 17 carbon atoms in the molecule. The carbonyl carbon of the amide is the most deshielded, typically appearing in the 165-175 ppm range. libretexts.orgwisc.edu The aromatic carbons span the region from approximately 120 to 150 ppm. The quaternary carbons, including those at the junctions of the rings (C4a, C4b, C8a, C9a) and the carbon bearing the carboxamide group (C3), can be distinguished from the protonated carbons. spectrabase.com The aliphatic region would feature signals for the C9 carbon, the C9-methyl carbon, and the two N-methyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H1 | ~7.4 | ~120.5 |

| H2 | ~7.5 | ~125.5 |

| C3 | - | ~135.0 |

| H4 | ~7.9 | ~123.0 |

| H5 | ~7.6 | ~127.5 |

| H6 | ~7.3 | ~128.0 |

| H7 | ~7.3 | ~125.0 |

| H8 | ~7.7 | ~120.0 |

| H9 | ~4.1 (quartet) | ~47.0 |

| C9-CH₃ | ~1.5 (doublet) | ~22.0 |

| C=O | - | ~170.0 |

| N-CH₃ (a) | ~3.1 (singlet) | ~38.0 |

| N-CH₃ (b) | ~2.9 (singlet) | ~35.0 |

| C4a, C4b, C8a, C9a | - | 140.0 - 150.0 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H1-H2, H5-H6, H6-H7, H7-H8). A crucial correlation would be observed between the methine proton (H9) and the C9-methyl protons, confirming the substitution at the 9-position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C signals. For example, the aromatic ¹H signals would each correlate to a specific ¹³C signal in the aromatic region, and the N-methyl proton singlets would correlate to their respective carbon signals in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). HMBC is critical for establishing the connectivity across quaternary carbons and functional groups. Key expected correlations include:

Protons of the N-methyl groups to the amide carbonyl carbon (²J).

The H4 proton to the amide carbonyl carbon (³J), confirming the position of the carboxamide group at C3.

The C9-methyl protons to the C9 carbon (²J) and to the aromatic bridgehead carbons C8a and C9a (³J).

The H1 proton to the C3 and C9a carbons.

Together, these 2D techniques provide a comprehensive and interlocking network of correlations that allows for the complete and confident assignment of the molecule's complex structure.

Tertiary amides, such as the N,N-dimethylcarboxamide group in this molecule, are known to exhibit restricted rotation around the carbon-nitrogen bond due to the partial double bond character. This restricted rotation makes the two N-methyl groups diastereotopic and thus magnetically non-equivalent at room temperature, resulting in two separate signals in the ¹H and ¹³C NMR spectra.

Variable Temperature (VT) NMR spectroscopy can be employed to study this dynamic process. As the temperature of the NMR sample is increased, the rate of rotation around the C-N amide bond increases. Eventually, a temperature is reached where the rotation is fast on the NMR timescale, and the two methyl groups become chemically equivalent. In the ¹H NMR spectrum, this would be observed as the two distinct singlets broadening, coalescing into a single broad peak, and finally sharpening into a single singlet at a higher temperature. The temperature at which coalescence occurs can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the electronic and steric properties of the amide bond.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathways

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₇H₁₇NO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇NO |

| Calculated Exact Mass | 251.1310 u |

| Expected Ion [M+H]⁺ | 252.1383 u |

| Expected Ion [M+Na]⁺ | 274.1202 u |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amides, typically generating protonated molecular ions [M+H]⁺ with minimal fragmentation. The primary ion observed for this compound in positive-ion ESI-MS would be at m/z 252.1.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained to further confirm the structure. The fragmentation is expected to be dominated by cleavages around the functional groups and the fluorenyl core. Key predicted fragmentation pathways include:

Loss of the dimethylamino group: Cleavage of the amide C-N bond would lead to the formation of a stable acylium ion, a characteristic fragmentation for amides. This would result in a fragment corresponding to [M - N(CH₃)₂]⁺.

Fragmentation of the fluorene core: A prominent peak in the mass spectra of 9-methylfluorene (B46981) is the loss of a methyl radical to form a stable fluorenyl cation [M-CH₃]⁺. nist.gov A similar fragmentation is expected here, leading to the loss of the C9-methyl group.

Alpha-cleavage: Cleavage of the bond between C3 and the carbonyl group could occur, leading to a fluorenyl cation fragment.

The analysis of these fragment ions provides corroborating evidence for the connectivity of the carboxamide group and the substitution at the C9 position.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of a synthesized compound like this compound, GC-MS would be essential for confirming its identity, assessing its purity, and identifying any volatile impurities from the synthesis.

The gas chromatograph would separate the target compound from any remaining starting materials, solvents, or byproducts based on their boiling points and interactions with the GC column. The mass spectrometer would then fragment the eluted molecules and record their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound (molecular formula: C₁₇H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns would likely include the loss of the dimethylamino group (-N(CH₃)₂) and cleavage at the carboxamide and the C9-methyl positions of the fluorene core.

Although no specific data exists for this compound, analysis of similar fluorene derivatives is common. For instance, GC-MS has been effectively used to identify and analyze various polycyclic aromatic hydrocarbons, including fluorene and its derivatives in environmental and industrial samples. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of fluorene derivatives are of significant scientific interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs). These properties are governed by how the molecule absorbs and emits light, which is studied using absorption and emission spectroscopy.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For fluorene derivatives, the absorption spectra are typically dominated by strong π-π* transitions within the aromatic fluorene system. These transitions usually occur in the ultraviolet region.

For this compound, the presence of the electron-donating N,N-dimethyl group and the electron-withdrawing carboxamide group attached to the fluorene π-system would likely result in an intramolecular charge-transfer (ICT) character. This would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted fluorene. Studies on other donor-acceptor fluorene systems confirm that such substitutions extend the π-conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Hypothetical UV-Vis Absorption Data for a Fluorene-Carboxamide Derivative This table is illustrative and based on general data for similar compounds, not on experimental results for this compound.

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Hexane | ~340-350 | >20,000 |

| Dichloromethane | ~350-360 | >20,000 |

| Acetonitrile | ~345-355 | >20,000 |

Fluorescence spectroscopy is used to measure the light emitted from a substance after it has absorbed light. Fluorene and its derivatives are known for their strong fluorescence, typically in the blue region of the spectrum. ebi.ac.uk The emission properties, including the maximum emission wavelength (λ_em) and fluorescence quantum yield (Φ_F), are highly dependent on the molecular structure and the surrounding environment.

The this compound molecule, with its donor-acceptor structure, would be expected to be highly fluorescent. The emission would likely originate from an excited state with significant charge-transfer character. In concentrated solutions or the solid state, fluorene derivatives can sometimes exhibit a second, lower-energy emission band due to the formation of excimers (excited-state dimers), which is often considered an undesirable property in OLED applications. ebi.ac.uk Phosphorescence, which is emission from a triplet excited state, is typically weak at room temperature for fluorene derivatives in solution but can sometimes be observed in a frozen glass.

Hypothetical Luminescence Data for a Fluorene-Carboxamide Derivative This table is illustrative and based on general data for similar compounds, not on experimental results for this compound.

| Solvent | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|

| Hexane | ~410-430 | ~0.7-0.9 |

| Dichloromethane | ~450-480 | ~0.5-0.7 |

| Acetonitrile | ~480-520 | ~0.3-0.5 |

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large change in dipole moment between the ground and excited states, which is a hallmark of donor-acceptor systems.

This compound is a prime candidate for exhibiting strong positive solvatochromism, especially in its fluorescence spectrum. In nonpolar solvents, a blue-shifted emission is expected. As the solvent polarity increases, the more polar excited state is stabilized, lowering its energy and resulting in a significant red-shift of the emission wavelength. The absorption spectrum is generally less sensitive to solvent polarity. This environmental sensitivity makes such dyes useful as fluorescent probes.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a material's properties.

To perform this analysis, a suitable single crystal of this compound would need to be grown. Single-crystal X-ray diffraction analysis would then yield the exact atomic coordinates within the crystal lattice. From this data, precise bond lengths, bond angles, and torsion angles can be calculated.

The structure would confirm the geometry of the fluorene core, which is mostly planar but can exhibit a slight twist. Key structural parameters would include the C-N bond lengths of the carboxamide, the planarity of the amide group, and the tetrahedral geometry around the C9 carbon atom. Furthermore, the analysis would reveal the supramolecular architecture—how the molecules pack in the crystal. This packing is dictated by intermolecular forces such as hydrogen bonds (e.g., between the amide C=O of one molecule and C-H groups of another), π-π stacking between fluorene rings, and van der Waals forces. These interactions are fundamental to the solid-state optical and electronic properties of the material. While crystal structures for many 9,9-disubstituted fluorenes have been reported, the specific structure for the title compound remains undocumented. ebi.ac.uk

Polymorphism and Crystal Packing Analysis

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism and crystal packing is crucial for understanding the structure-property relationships of a material.

While no specific crystallographic data for this compound has been identified, the analysis of related fluorene derivatives provides insight into the likely structural behavior. For instance, studies on 9,9-disubstituted fluorene derivatives have revealed the adoption of various space groups and crystal packing arrangements influenced by the nature of the substituents. mdpi.comresearchgate.net The crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, for example, shows a nearly planar fluorene skeleton with the crystal structure composed of molecular layers. nih.gov

In a hypothetical crystallographic study of this compound, we would expect to determine the following parameters:

| Crystallographic Parameter | Expected Information | Significance |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Fundamental to understanding the crystal's overall structure. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. | Determines the arrangement of molecules in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Molecules per Unit Cell (Z) | The number of molecules contained within a single unit cell. | Relates the macroscopic crystal to the molecular level. |

| Intermolecular Interactions | Identification of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. | Crucial for understanding the stability and physical properties of the crystal. |

The presence of the carboxamide group in this compound suggests the potential for strong intermolecular hydrogen bonding, which would significantly influence its crystal packing. The planarity of the fluorene core could also lead to π-π stacking interactions between adjacent molecules.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the molecular vibrations of a compound. While specific spectra for this compound are not available, the expected vibrational modes can be predicted based on its chemical structure and data from related compounds. The NIST WebBook provides spectral data for 9H-Fluoren-9-one, which can be a useful reference for the fluorene core vibrations. nist.govnist.gov Studies on fluorene and its derivatives have also been conducted, providing further insight. researchgate.netnih.govchemicalbook.comresearchgate.net

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Amide) | Stretching | 1630 - 1680 | FTIR, Raman |

| C-N (Amide) | Stretching | 1250 - 1350 | FTIR |

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FTIR, Raman |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | FTIR, Raman |

| Aliphatic C-H (Methyl) | Bending | 1375 - 1450 | FTIR |

The FTIR spectrum would be dominated by the strong absorption of the carbonyl (C=O) group of the amide. The Raman spectrum, on the other hand, would likely show strong signals from the aromatic ring vibrations of the fluorene core. A comparative analysis of both FTIR and Raman spectra would provide a comprehensive understanding of the vibrational modes of the molecule.

Advanced Microscopy Techniques for Morphological and Surface Characterization

Advanced microscopy techniques are essential for visualizing the morphology and surface features of materials at the nanoscale.

High-Resolution Scanning Tunneling Microscopy (HR-STM)

High-Resolution Scanning Tunneling Microscopy (HR-STM) is a powerful technique for imaging conductive surfaces with atomic resolution. nih.govnih.gov While there are no specific HR-STM studies on this compound, this technique could be employed to study self-assembled monolayers of the compound on a conductive substrate. Such a study would provide valuable information on:

Molecular packing: How individual molecules arrange themselves on the surface.

Surface defects: The presence of any imperfections in the monolayer.

Molecular orientation: The orientation of the molecules with respect to the substrate.

Atomic Force Microscopy (AFM) for Nanostructure Analysis

Atomic Force Microscopy (AFM) is a versatile technique that can be used to image the surface of both conductive and non-conductive materials with high resolution. nih.govnih.gov AFM could be used to characterize the morphology of thin films or nanostructures of this compound. Key information that could be obtained from an AFM study includes:

Surface topography: A three-dimensional map of the surface, revealing features such as grains, domains, and roughness.

Nanostructure dimensions: The size and shape of any nanoscale features.

Mechanical properties: Information on the stiffness and adhesion of the material's surface.

Computational Chemistry Investigations of N,n,9 Trimethyl 9h Fluorene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system. From this, a wealth of information about molecular orbitals, charge distribution, and reactivity can be derived.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other ground-state properties. Instead of dealing with the complex many-electron wavefunction, DFT utilizes functionals that relate the electron density to the system's energy.

For a molecule like N,N,9-trimethyl-9H-fluorene-3-carboxamide, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From the optimized geometry, a variety of properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This is particularly useful for understanding intermolecular interactions and identifying regions susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on charge delocalization and intramolecular interactions.

While specific DFT data for this compound is not published, studies on related fluorene (B118485) derivatives demonstrate the utility of this approach. For example, DFT calculations on other fluorene compounds have been used to predict their molecular structures and electronic properties, which are then correlated with their observed chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. mdpi.com TD-DFT is an extension of DFT that can predict the energies of electronic excitations, which correspond to the absorption of light. mdpi.com This makes TD-DFT a powerful tool for simulating and interpreting UV-Visible absorption spectra. researchgate.netresearchgate.net

A TD-DFT calculation on this compound would yield a list of vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring. The calculated excitation energies and oscillator strengths can be used to generate a theoretical absorption spectrum, which can then be compared with experimental data if available.

These calculations also provide information about the nature of the electronic transitions. For instance, a transition might be characterized as a π→π* transition, common in aromatic systems like the fluorene core, or an n→π* transition, which could involve the non-bonding electrons on the oxygen and nitrogen atoms of the carboxamide group. Understanding the nature of these transitions is crucial for applications in materials science and photochemistry.

For example, TD-DFT calculations on similar chromophoric molecules have been successfully used to explain their photophysical properties, such as their color and fluorescence. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where electron correlation is particularly important.

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from more computationally efficient methods like DFT. For instance, a single-point energy calculation using a high-level ab initio method on a DFT-optimized geometry can provide a more accurate electronic energy. However, due to their computational cost, these methods are typically reserved for smaller molecules or for specific, high-priority calculations.

Semi-Empirical and Tight-Binding Quantum Chemical Methods (e.g., GFN2-xTB) for Large Systems

For very large molecular systems or for high-throughput screening of many molecules, even DFT can become computationally prohibitive. In such cases, semi-empirical methods offer a faster alternative. These methods simplify the quantum mechanical equations by incorporating parameters derived from experimental data.

One such modern semi-empirical method is GFN2-xTB, which is part of the extended tight-binding family of methods. nih.gov GFN2-xTB is designed for the fast calculation of structures and non-covalent interaction energies for large molecular systems. nih.gov It includes sophisticated treatments of electrostatics and dispersion interactions, making it suitable for a wide range of chemical systems. nih.gov

For this compound, GFN2-xTB could be used for rapid conformational searches or for preliminary geometry optimizations before refinement with a higher-level method. Its speed also makes it suitable for use in molecular dynamics simulations where the energies and forces of a large number of configurations need to be calculated quickly.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical methods are excellent for understanding the electronic properties of a single, static molecular structure, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time.

In an MD simulation, the atoms of a molecule are treated as classical particles moving under the influence of a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's conformational changes and dynamic behavior.

For this compound, an MD simulation could be used to explore its conformational landscape. The rotation around the single bonds, such as the C-N bond of the carboxamide group and the bond connecting the carboxamide to the fluorene ring, can lead to different conformers. An MD simulation would reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

Prediction of Spectroscopic Signatures from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. As mentioned earlier, TD-DFT is a primary tool for predicting UV-Visible spectra. In addition to this, other spectroscopic signatures can be calculated.

For instance, DFT calculations can be used to compute vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often implemented within a DFT framework. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. This can be a powerful tool for confirming the structure of a newly synthesized compound or for assigning signals in a complex experimental spectrum.

While no specific computational spectroscopic data has been published for this compound, the table below illustrates the kind of data that would be generated from such calculations, using hypothetical values for demonstration.

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.3 eV | DFT (B3LYP/6-31G) |

| First Excitation Energy | 4.1 eV (302 nm) | TD-DFT (B3LYP/6-31G) |

| ¹³C NMR Chemical Shift (C=O) | 168 ppm | DFT (GIAO) |

| C=O Vibrational Frequency | 1650 cm⁻¹ | DFT (B3LYP/6-31G*) |

Table 1: Hypothetical Computational Data for this compound. This table presents examples of the types of data that would be obtained from computational chemistry investigations. The values are illustrative and not based on actual calculations for this specific molecule.

Structure-Property Relationships via Computational Descriptors

Computational descriptors serve as a bridge between the three-dimensional arrangement of atoms in a molecule and its observable characteristics. Through the application of theoretical models, a range of electronic and topological properties of this compound can be predicted. These descriptors are invaluable for anticipating the behavior of the molecule in various chemical environments and for guiding its potential applications.

A summary of key computed properties for this compound is provided in the table below. These values, derived from computational methods, offer a quantitative glimpse into the molecule's characteristics.

| Property Name | Property Value | Reference |

| Molecular Weight | 251.33 g/mol | |

| XLogP3-AA | 3.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 251.131014100 Da | |

| Monoisotopic Mass | 251.131014100 Da |

Detailed Research Findings:

While comprehensive research detailing an extensive range of computational descriptors for this compound is not widely available in the public domain, we can infer certain structure-property relationships based on its constituent parts and the principles of computational chemistry.

The fluorene moiety, a polycyclic aromatic hydrocarbon, imparts significant rigidity and planarity to the molecular structure. This aromatic system is the primary contributor to the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), which are critical in determining its reactivity and photophysical behavior. The distribution of electron density across the fluorene rings influences its susceptibility to electrophilic and nucleophilic attack.

The methyl group at the 9-position of the fluorene ring is a key structural feature. It disrupts the planarity that would be present in a simple fluorene system, leading to a three-dimensional structure. This steric bulk can influence the packing of the molecule in the solid state and its ability to interact with planar biological targets.

Inferred Computational Insights:

Based on the general principles of computational studies on similar fluorene derivatives, it can be anticipated that:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) would likely be localized on the electron-rich fluorene ring system, while the lowest unoccupied molecular orbital (LUMO) might have contributions from both the fluorene and the electron-withdrawing carboxamide group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's electronic excitability and chemical stability.

Electrostatic Potential: An electrostatic potential map would likely show a region of negative potential around the carbonyl oxygen of the carboxamide group, indicating its potential for electrophilic attack or hydrogen bonding interactions. The aromatic rings of the fluorene would exhibit regions of both positive and negative potential.

Dipole Moment: The presence of the polar carboxamide group would result in a non-zero molecular dipole moment, influencing its solubility in polar solvents and its interaction with external electric fields.

A thorough computational investigation using methods like Density Functional Theory (DFT) would be necessary to provide precise values for these and other descriptors, offering a more detailed and quantitative understanding of the structure-property relationships of this compound.

Reactivity and Reaction Mechanisms of N,n,9 Trimethyl 9h Fluorene 3 Carboxamide

Nucleophilic and Electrophilic Reactivity of the Carboxamide Group

The N,N-dimethylcarboxamide group (-CONMe₂) exhibits dual reactivity, acting as both a nucleophile and an electrophile.

Nucleophilic Character: The lone pair of electrons on the carbonyl oxygen atom allows the amide to act as a nucleophile. This is most commonly observed in its ability to be protonated by strong acids or to coordinate with Lewis acids. This interaction increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. libretexts.org While the nitrogen atom also possesses a lone pair, its nucleophilicity is significantly diminished due to delocalization into the carbonyl group, a resonance effect that imparts partial double-bond character to the C-N bond.

Electrophilic Character: The carbonyl carbon of the amide is inherently electrophilic and is the primary site for nucleophilic attack. This reactivity is fundamental to several key transformations:

Hydrolysis: In the presence of aqueous acid or base, the amide can undergo hydrolysis via a nucleophilic acyl substitution mechanism. numberanalytics.com The reaction involves the attack of water or a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the dimethylamine (B145610) leaving group, yielding 9-methyl-9H-fluorene-3-carboxylic acid. libretexts.orgnumberanalytics.com Basic hydrolysis is technically base-promoted as a full equivalent of the base is consumed. libretexts.org

Reduction: The amide can be reduced to the corresponding amine, (N,N,9-trimethyl-9H-fluoren-3-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org

Reaction with Organometallics: Organolithium or Grignard reagents can add to the carbonyl carbon. However, unlike ketones, the resulting tetrahedral intermediate is often stable at low temperatures, and upon workup, may revert to the starting material or undergo further complex reactions. The Weinreb amide (N-methoxy-N-methylamide) variant is famously used for ketone synthesis, though this specific functionality is not present here. chinesechemsoc.org

The N,N-disubstitution of the amide in N,N,9-trimethyl-9H-fluorene-3-carboxamide precludes it from undergoing reactions that require an N-H proton, such as the Hofmann rearrangement. masterorganicchemistry.com

Reactivity of the Fluorene (B118485) Core and Substituent Effects

The reactivity of the fluorene aromatic system is significantly influenced by the electronic and steric properties of its substituents.

Fluorene Core: The parent fluorene molecule readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 and C7 positions. The methylene (B1212753) bridge at C9 is notably acidic (pKa ≈ 22.6 in DMSO), and its deprotonation yields a stable, aromatic fluorenyl anion that is highly nucleophilic. wikipedia.org In the target molecule, however, this position is occupied by a methyl group, preventing deprotonation and directing reactivity towards the aromatic rings.

Substituent Effects:

Carboxamide Group (-CONMe₂): The tertiary amide group at the C3 position is a powerful deactivating group for electrophilic aromatic substitution. It withdraws electron density from the aromatic rings through both inductive and resonance effects, making the system less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgaakash.ac.in Consequently, reactions like nitration or halogenation would require more forcing conditions compared to unsubstituted fluorene. As a deactivating group, it acts as a meta-director. aakash.ac.in Therefore, incoming electrophiles would be directed to the positions meta to C3, which are C1, C5, and C8, as well as the C4a and C4b bridgehead positions. However, substitution typically occurs on the same ring, favoring the C1 position.

Directed ortho-Metalation (DoM): The carboxamide group is an excellent directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In the presence of a strong base like n-butyllithium, it can direct deprotonation exclusively to the ortho positions (C2 and C4) by forming a stable five- or six-membered chelate intermediate with the lithium cation. wikipedia.orgnih.gov This C-H activation provides a powerful synthetic route to regioselectively introduce electrophiles at positions that are otherwise difficult to functionalize. organic-chemistry.org

9-Methyl Group: The methyl group at C9 is a weak activating group and an ortho, para-director. aakash.ac.in However, its electronic influence on the EAS reactivity of the distant aromatic rings is minimal compared to the powerful deactivating effect of the carboxamide. Its primary role is to block the acidic C9 site and to introduce steric bulk, potentially influencing the approach of reagents. mdpi.comacs.org

Mechanistic Studies of Functional Group Transformations

The transformation of the amide group involves well-established mechanistic pathways centered on C-N or C=O bond cleavage.

C-N Bond Cleavage (Hydrolysis):

Acid-Catalyzed: The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, forming a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen creates a good leaving group (dimethylamine), which is eliminated upon reformation of the carbonyl double bond. libretexts.org

Base-Promoted: A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. numberanalytics.com This forms a tetrahedral alkoxide intermediate, which then collapses to reform the carbonyl, ejecting a dimethylamide anion. This is followed by an acid-base reaction between the newly formed carboxylic acid and the basic amide anion. libretexts.org

C=O Bond Cleavage (Reduction): The reduction of the amide to an amine with LiAlH₄ involves the cleavage of the C=O π-bond. A hydride nucleophile adds to the carbonyl carbon, creating a tetrahedral alkoxide intermediate. libretexts.org This oxygen coordinates to the aluminum species (e.g., AlH₃), making it a good leaving group. The nitrogen's lone pair assists in expelling the metal oxide, forming a transient iminium ion. A second hydride equivalent rapidly attacks the iminium carbon to yield the final amine product. libretexts.org

C-H Bond Cleavage and C-C Bond Formation (DoM): The directed ortho-metalation pathway begins with the coordination of the alkyllithium reagent to the Lewis basic oxygen of the amide. wikipedia.org This pre-complexation lowers the kinetic barrier for the deprotonation of the proximate ortho C-H bond (at C2 or C4). organic-chemistry.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, CO₂, aldehydes, TMSCl) to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov

The table below illustrates potential products from the reaction of the ortho-lithiated intermediate of this compound with various electrophiles.

| Electrophile (E+) | Reagent | Potential Product (at C2 or C4) |

|---|---|---|

| Proton (D+) | D₂O | Deuterated fluorene carboxamide |

| Methyl | CH₃I | Methylated fluorene carboxamide |

| Trimethylsilyl | TMSCl | Silylated fluorene carboxamide |

| Carboxyl | CO₂ | Fluorene dicarboxylic acid derivative |

| Hydroxymethyl | HCHO (Formaldehyde) | Hydroxymethylated fluorene carboxamide |

Rearrangement reactions for this compound are not common. Classical amide rearrangements such as the Hofmann, Curtius, or Lossen reactions require a primary or secondary amide with at least one proton on the nitrogen atom to form the key nitrene or isocyanate intermediate. As a tertiary amide, the title compound is unreactive under these conditions. masterorganicchemistry.com

One conceptually related transformation is the anionic Fries rearrangement, which involves the migration of an acyl group. This reaction typically occurs with O-aryl carbamates that, upon ortho-lithiation, can rearrange to form ortho-hydroxy amides. uwindsor.ca While not directly applicable to the starting amide, it highlights a potential pathway for related structures.

Radical Chemistry of Fluorene-Amide Derivatives

The radical chemistry of this compound is not well-documented, but can be inferred from the behavior of its components.

Fluorene Core: The C9 position of fluorene is known to effectively stabilize radical intermediates. However, this position is blocked by a methyl group in the title compound. Radical reactions would therefore likely occur at the aromatic rings or the C9-methyl group.

Aminium Radicals: One potential pathway involves the generation of highly electrophilic aminium radicals, which can undergo polarized radical addition to aromatic compounds. nih.gov Such reactions, often initiated photochemically, could lead to further amination on the fluorene ring system, with a preference for the positions most susceptible to electrophilic attack. nih.govwhiterose.ac.uk

Cation-Radical Pathways: In the presence of a potent photoredox catalyst, it is possible to generate an arene cation radical from the fluorene core. nih.gov If a suitable nucleofuge were present on the ring, this could initiate a cation-radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.govresearchgate.net

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can occur at either the fluorene scaffold or the carboxamide functional group.

Oxidation:

Fluorene Core: The most susceptible position on the unsubstituted fluorene core for oxidation is the C9 methylene bridge, which readily oxidizes to a ketone (fluorenone). rsc.org Aerobic oxidation of 9H-fluorenes can be achieved in the presence of a base like KOH. rsc.org The C9-methyl group in the title compound prevents the formation of fluorenone directly. However, the benzylic C9-methyl group itself could be a target for oxidation under stronger conditions, potentially yielding 9-carboxy-9-methyl-9H-fluorene-3-carboxamide or related oxidized products.

Aromatic Rings: The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the molecule.

Reduction:

Carboxamide Group: As previously discussed (Section 5.3.1), the carboxamide group can be selectively reduced to an amine using strong hydride reagents like LiAlH₄. libretexts.orgrsc.org

Fluorene Core: The aromatic system of fluorene is generally stable to reduction. Catalytic hydrogenation under mild conditions is unlikely to affect the rings. More powerful methods, such as Birch reduction (dissolving metal in ammonia), could potentially reduce one of the benzene (B151609) rings, but the selectivity would be influenced by the deactivating carboxamide group.

Reductive Cleavage: In some specialized systems, the C-N amide bond can be cleaved reductively under transition-metal-free, single-electron transfer conditions. rsc.orgmdpi.com

The table below summarizes key potential oxidation and reduction transformations.

| Reaction Type | Reagent(s) | Affected Site | Potential Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | C9-Methyl Group | 9-Carboxy-9-methyl-9H-fluorene-3-carboxamide |

| Oxidation (of related fluorenol) | PCC or Swern | C9-Alcohol | 9-Methyl-9H-fluorenone-3-carboxamide |

| Reduction | LiAlH₄ | Carboxamide | (N,N,9-trimethyl-9H-fluoren-3-yl)methanamine |

| Reduction (of related fluorenone) | NaBH₄ | C9-Ketone | 9-Hydroxy-9-methyl-9H-fluorene-3-carboxamide. tandfonline.combu.edu |

No Publicly Available Data on the Stereochemical Aspects of Reactions Involving this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the stereochemical aspects of reactions for the compound this compound.

The C9 position of the fluorene ring in this compound is a potential stereocenter if the two other substituents on this carbon were different. However, in this specific molecule, the C9 carbon is substituted with a methyl group and is part of the fluorene ring system. For a molecule to exhibit chirality, it must have a non-superimposable mirror image. In the case of this compound, the substitution at the 9-position with a single methyl group does not create a chiral center.

Without any scientific data on enantioselective or diastereoselective reactions involving this compound, or studies on the resolution of stereoisomers (which would only be relevant if the molecule were chiral), it is not possible to provide an analysis of its stereochemical reaction aspects.

Therefore, the section on "Stereochemical Aspects of Reactions Involving the Compound" cannot be completed.

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Displays

Fluorene (B118485) derivatives are widely recognized for their potential in OLED technology due to their high photoluminescence quantum yields and excellent thermal stability. mdpi.com

Fluorene-based compounds are often utilized as either the emissive material or the host material in the emissive layer of an OLED. As emitters, their high fluorescence efficiency can lead to bright and efficient light generation. When used as a host, their wide energy gap allows for efficient energy transfer to guest emitter molecules. The introduction of a carboxamide group could further influence the electronic properties and intermolecular interactions, potentially impacting the emission color and efficiency. For instance, various spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have been synthesized and have demonstrated high efficiency in yellow OLEDs. rsc.org

Effective charge transport is crucial for the performance of OLEDs. The fluorene core is known to facilitate hole transport. The carboxamide substituent, being an electron-withdrawing group, could potentially enhance electron injection or transport, leading to a more balanced charge flux within the device. This balance is critical for achieving high recombination efficiency and, consequently, high device performance. The specific charge transport properties of N,N,9-trimethyl-9H-fluorene-3-carboxamide would need to be experimentally determined to ascertain its suitability for this role.

Organic Photovoltaics (OPVs) and Solar Cells

The development of efficient organic materials is a key focus in the field of OPVs. Fluorene derivatives have been investigated for their use in various components of solar cell devices.

In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor. Fluorene units can be incorporated into dye molecules to enhance their light-absorbing properties. While specific data on this compound as a sensitizer (B1316253) is unavailable, fluorene-carbazole based self-assembled monolayers have been shown to be effective as hole transport layers in efficient inverted perovskite solar cells. nih.gov The carboxamide group could act as an anchoring group to the semiconductor surface and influence the electronic coupling, which is vital for efficient electron injection.

In bulk heterojunction solar cells, a blend of donor and acceptor materials forms the active layer. Fluorene-based polymers and small molecules can function as either the donor or, less commonly, the acceptor component. New semiconductors containing fluorene or fluorenone central fragments have been synthesized and investigated as electron transporting materials for photovoltaic devices. rsc.org The electronic properties of this compound would dictate its potential role within the active layer.

Organic Field-Effect Transistors (OFETs) and Semiconductors

OFETs are fundamental components of organic circuits. The performance of these devices is highly dependent on the semiconductor material used.

Fluorene derivatives have been explored as the active semiconductor layer in OFETs. rsc.org The planarity and extended π-conjugation of the fluorene system are conducive to efficient charge transport. The nature of the substituents on the fluorene core significantly impacts the charge carrier mobility and whether the material behaves as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. For example, a study on spiro[acridine-fluorene] derivatives in OFET memories showed that the molecular structure influenced film morphology and device performance, with mobilities reaching up to 0.35 cm²·V⁻¹·s⁻¹. sioc-journal.cn The presence of the electron-withdrawing carboxamide group in this compound suggests it might exhibit n-type or ambipolar behavior, although this would require experimental verification. The synthesis of fluorenone-based donor-acceptor small molecules has been shown to yield materials with p-channel device characteristics with hole mobilities as high as 0.02 cm²/Vs. researchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. researchgate.net The NLO response of a molecule is highly dependent on its structure, particularly in "push-pull" systems that feature electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. researchgate.net

The fluorene scaffold serves as an excellent π-bridge. While the this compound molecule itself has not been extensively studied for NLO properties, the characteristics of its constituent parts are well-understood. The fluorene unit acts as the π-system, and the N,N-dimethylcarboxamide group functions as a moderate electron-acceptor. This D-π-A architecture is a prerequisite for second- and third-order NLO activity.

Research on analogous fluorene derivatives demonstrates the viability of this approach. For instance, a study on fluorene derivatives with different terminal groups highlighted their significant NLO properties, including two-photon absorption (TPA). pku.edu.cn A derivative featuring a strong electron-donating dimethylamino group, 2,7-bis(4'-(dimethylamino)-distyryl)-9H-fluorene, was shown to possess a large TPA cross-section. pku.edu.cn Conversely, a derivative with the electron-accepting nitro group exhibited even stronger NLO effects. pku.edu.cn This indicates that the strategic placement of donor and acceptor groups on the fluorene core is a successful strategy for creating NLO materials. Z-scan studies on other fluorenyl derivatives confirm they behave as two-photon absorbers in the near-IR range. scispace.com Given that this compound possesses a push-pull character, it is a strong candidate for investigation as an NLO material.

Table 1: Nonlinear Optical Properties of Selected Fluorene Derivatives This table presents data for analogous compounds to illustrate the NLO potential of the fluorene class.

| Compound | Terminal Group | Property Measured | Key Finding |

| 2,7-bis(4'-(dimethylamino)-distyryl)-9H-fluorene | –N(CH₃)₂ (Donor) | Two-Photon Absorption | Pronounced optical-limiting properties and large TPA cross-section. pku.edu.cn |

| 2,7-bis(4'-(nitro)-distyryl)-9H-fluorene | –NO₂ (Acceptor) | Two-Photon Absorption | Superior optical-limiting ability and enhanced TPA cross-section compared to the donor-substituted analogue. pku.edu.cn |

| Fluorenyl-containing tetracyanobutadienes | TCBD (Acceptor) | Third-Order NLO | Behave as two-photon absorbers in the near-IR range (800–1050 nm). scispace.com |

Functional Dyes and Chromophores

Fluorene-based compounds are widely recognized for their use as organic dyes and chromophores due to their high fluorescence quantum yields and excellent stability. thieme-connect.de The emission properties can be finely tuned through chemical modification, leading to specialized applications.

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is bright in dilute solutions but diminishes or disappears in the aggregated or solid-state. nih.gov In contrast, luminogens exhibiting aggregation-induced emission (AIE) are non-emissive in solution but become highly fluorescent upon aggregation. nih.govresearchgate.net This phenomenon is typically attributed to the restriction of intramolecular motion (RIM), such as intramolecular rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. mdpi.com

Fluorene derivatives have been successfully designed as AIE-active probes. nih.gov The potential for AIE in this compound stems from its structure. The N,N-dimethylcarboxamide group has rotatable C-N bonds that can act as pathways for non-radiative decay in solution. Upon aggregation, the steric hindrance from neighboring molecules could restrict this rotation, potentially activating AIE. Studies on o-carborane-functionalized fluorenes show they are AIE luminophores with high quantum yields in the aggregated state. scispace.com These results suggest that the fluorene scaffold is an excellent platform for developing AIE materials. scispace.comrsc.org

Organic molecules that exhibit phosphorescence at room temperature (RTP) are of great interest for applications in OLEDs, bio-imaging, and security inks. nih.govmdpi.com Achieving RTP in purely organic molecules is challenging because the spin-forbidden transition from the triplet excited state (T₁) to the singlet ground state (S₀) is inefficient, and the long-lived triplet excitons are easily quenched.

Key strategies for designing RTP materials include promoting intersystem crossing (ISC) from the S₁ to the T₁ state and suppressing non-radiative decay from the T₁ state. The presence of a carbonyl group, such as the one in the carboxamide moiety of this compound, is known to facilitate ISC through the mixing of n-π* and π-π* excited states (El-Sayed rule). mdpi.com Furthermore, embedding the molecule in a rigid matrix, such as a polymer film or a crystalline state, can minimize vibrational quenching of the triplet state. nih.govrsc.org

Research on other fluorene derivatives has demonstrated RTP. A fluorene derivative with bromo and formyl groups showed bright phosphorescence in common organic solvents at room temperature, with a quantum yield of up to 5.9%. rsc.org Other studies have reported fluorene derivatives that emit RTP in various states, including polymer films and crystals, with lifetimes ranging from microseconds to milliseconds. nih.govresearchgate.net These findings, combined with the presence of a carbonyl group in its structure, make this compound a promising candidate for investigation as an RTP emitter.

Solvatofluorochromism is the phenomenon where a substance's fluorescence color (emission wavelength) changes with the polarity of the solvent. This property is characteristic of "push-pull" fluorophores that experience a significant change in their dipole moment upon photoexcitation due to intramolecular charge transfer (ICT). nih.gov

Fluorene derivatives bearing electron-donor and electron-acceptor groups are excellent examples of solvatochromic dyes. epa.gov The this compound structure fits this D-π-A archetype. In nonpolar solvents, it would be expected to show blue or green fluorescence. In polar solvents, the excited state would be stabilized by solvent molecule reorientation, leading to a lower energy level and a red-shifted emission (a larger Stokes shift).

A study on a nucleoside bearing a solvatochromic push-pull fluorene fluorophore demonstrated a massive emission shift, from 421 nm in a nonpolar solvent to 544 nm in a polar one. nih.govrsc.org This dramatic color change highlights the sensitivity of the fluorene electronic structure to its environment. Given its analogous electronic design, this compound is expected to exhibit strong solvatofluorochromic behavior.

Table 2: Solvatochromic Shift in a Push-Pull Fluorene Dye Analogue Data adapted from a study on a fluorene-linked nucleoside (dCFL) to illustrate the effect of solvent polarity on emission wavelength. nih.gov

| Solvent | Polarity (ET(30) scale) | Emission Max (λem) |

| 1,4-Dioxane | 36.0 | 421 nm |

| Chloroform | 39.1 | 433 nm |

| Acetonitrile | 45.6 | 487 nm |

| Methanol | 55.4 | 525 nm |

| Water | 63.1 | 544 nm |

Sensors and Probes

The unique photophysical properties of functional dyes make them ideal for use as chemical sensors and biological probes. Materials that exhibit AIE or solvatofluorochromism are particularly useful.

AIE-based Sensors: AIE-active probes can be designed to be "dark" in solution and "light up" in the presence of a specific analyte that induces aggregation. Fluorene-based AIE probes have been developed for the rapid detection of cyanide ions. nih.gov

Solvatofluorochromic Probes: Solvatochromic dyes can report on the local polarity of their microenvironment. Fluorene-linked DNA probes have been used to sense interactions with proteins and lipids, with color changes visible to the naked eye. rsc.org

Given the strong potential for this compound to exhibit both AIE and solvatofluorochromic properties, it could be developed into a versatile sensor. It could be used to detect changes in solvent polarity, viscosity, or the presence of analytes that trigger aggregation or bind to the molecule, making it a valuable tool for chemical sensing and bio-imaging.

Polymeric Materials and Conjugated Polymers

Polyfluorenes are a major class of conjugated polymers used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their high photoluminescence quantum efficiency, excellent thermal stability, and high charge carrier mobility. google.comtci-thaijo.org

A key aspect of polyfluorene design is the substitution at the C9 position. Introducing alkyl chains, such as the methyl group in this compound, is crucial for ensuring the polymer is soluble in common organic solvents, which allows for low-cost solution-based processing of electronic devices. mdpi.com This substitution also prevents the close packing of polymer chains, which can lead to excimer formation and undesirable green emission in blue-emitting OLEDs. google.com

The this compound monomer could be polymerized, for example, through Suzuki or Ullmann coupling reactions if appropriate leaving groups (like bromine or iodine) were installed at other positions on the fluorene ring (e.g., positions 2 and 7). The resulting polymer would have its electronic properties tuned by the carboxamide substituent, potentially leading to new materials for a range of organic electronic applications. The synthesis of various fluorene-based polymers for use as emitting materials in OLEDs is an active area of research. tci-thaijo.orgresearchgate.net

Incorporation into Polymer Backbones

The integration of this compound into polymer backbones is a strategy to develop materials with tailored electronic, photophysical, and morphological characteristics. The fluorene unit itself is a well-established component of conjugated polymers due to its high photoluminescence quantum efficiency and thermal stability. cambridge.org The addition of the carboxamide and 9-methyl groups introduces further opportunities for property modulation.